molecular formula C12H9N3S B2572176 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine CAS No. 860788-49-4

4-(1-Benzothiophen-2-yl)pyrimidin-2-amine

Cat. No. B2572176
CAS RN: 860788-49-4
M. Wt: 227.29
InChI Key: VDEYQSOFDSCWMV-UHFFFAOYSA-N
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Description

“4-(1-Benzothiophen-2-yl)pyrimidin-2-amine” is a heterocyclic compound that consists of pyrimidine and benzo[d]thiophene ring systems. It’s a part of the class of organic compounds known as aminopyrimidines and derivatives .


Synthesis Analysis

There are several methods to synthesize compounds similar to “4-(1-Benzothiophen-2-yl)pyrimidin-2-amine”. For instance, a novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones . Another approach involved the synthesis of 2-substituted pyrimidine-5-carboxylic esters .


Molecular Structure Analysis

The molecular structure of “4-(1-Benzothiophen-2-yl)pyrimidin-2-amine” includes a pyrimidine ring attached to a benzothiophene ring . The molecular formula is C12H9N3S and the molecular weight is 227.29.

Future Directions

The future directions for “4-(1-Benzothiophen-2-yl)pyrimidin-2-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

The exact mode of action of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine It is known that pyrimidin-2-amine derivatives, like this compound, act as inhibitors of their target proteins . In the case of PLK4, inhibition can disrupt the process of centriole duplication, potentially leading to cell cycle arrest and apoptosis in cancer cells .

Biochemical Pathways

The biochemical pathways affected by 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine are likely related to cell cycle regulation and apoptosis, given its target. By inhibiting PLK4, this compound could disrupt normal cell cycle progression, particularly the processes of centrosome duplication and mitotic spindle assembly . This disruption could lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .

Pharmacokinetics

The pharmacokinetics of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine Similar compounds have been shown to exhibit good plasma stability and low risk of drug-drug interactions . These properties suggest that 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine could have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.

Result of Action

The result of the action of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine is likely to be cell cycle arrest and apoptosis in cells where PLK4 is overexpressed . This could lead to a reduction in tumor growth in cancers where PLK4 is implicated.

Action Environment

The action of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine could be influenced by various environmental factors. For instance, the pH and composition of the cellular environment could impact the compound’s stability and efficacy. Additionally, factors such as the presence of other drugs or compounds could potentially affect the compound’s action through drug-drug interactions .

properties

IUPAC Name

4-(1-benzothiophen-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c13-12-14-6-5-9(15-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEYQSOFDSCWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Benzothiophen-2-yl)pyrimidin-2-amine

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